2-[(5-Tetrazolyl)methyl]isoindoline-1,3-dione
CAS No.: 114841-44-0
Cat. No.: VC4278357
Molecular Formula: C10H7N5O2
Molecular Weight: 229.199
* For research use only. Not for human or veterinary use.
![2-[(5-Tetrazolyl)methyl]isoindoline-1,3-dione - 114841-44-0](/images/structure/VC4278357.png)
Specification
CAS No. | 114841-44-0 |
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Molecular Formula | C10H7N5O2 |
Molecular Weight | 229.199 |
IUPAC Name | 2-(2H-tetrazol-5-ylmethyl)isoindole-1,3-dione |
Standard InChI | InChI=1S/C10H7N5O2/c16-9-6-3-1-2-4-7(6)10(17)15(9)5-8-11-13-14-12-8/h1-4H,5H2,(H,11,12,13,14) |
Standard InChI Key | VFUQQSCRUOAHCE-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NNN=N3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features an isoindole-1,3-dione core, where two ketone groups are positioned at the 1- and 3-positions of the isoindole ring. A methylene bridge (-CH₂-) connects the 2-position of this core to the 5-position of a tetrazole ring, a five-membered aromatic heterocycle containing four nitrogen atoms . This arrangement is critical for its bioactivity, as the tetrazole ring mimics carboxylic acid groups in metabolic pathways, enhancing binding affinity to enzymes and receptors . The planar isoindole ring facilitates π-π interactions, while the polar tetrazole group improves solubility in aqueous environments.
Stereoelectronic Features
Density functional theory (DFT) calculations suggest that the tetrazole ring’s electron-withdrawing nature polarizes the methylene bridge, creating a dipole moment that stabilizes interactions with cationic residues in protein active sites . The compound’s tautomeric equilibrium (1H- vs. 2H-tetrazole forms) further modulates its electronic profile, though the 2H-tautomer is predominant in the solid state due to intramolecular hydrogen bonding between the tetrazole N-H and isoindole carbonyl groups.
Physicochemical Characteristics
Key physicochemical properties are summarized in Table 1.
Table 1: Physicochemical Properties of 2-[(5-Tetrazolyl)methyl]isoindoline-1,3-dione
The compound’s solubility remains poorly characterized, though analogs with similar structures exhibit moderate solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) . Its LogP value, estimated using computational tools, is approximately 1.2, indicating moderate lipophilicity suitable for cell membrane penetration .
Synthesis and Analytical Characterization
Synthetic Pathways
Synthesis typically involves multi-step reactions to assemble the isoindole and tetrazole moieties. A common route, adapted from patent literature , proceeds as follows:
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Formation of Isoindole Core: Phthalic anhydride is reacted with methylamine to yield N-methylphthalimide, which undergoes bromination at the methyl group using N-bromosuccinimide (NBS) .
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Tetrazole Incorporation: The brominated intermediate is coupled with 5-mercaptotetrazole via nucleophilic substitution, followed by oxidation to replace the thiol group with a methylene bridge .
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Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) isolates the product in ~65% yield.
Alternative methods utilize Huisgen cycloaddition to construct the tetrazole ring in situ, though this approach requires stringent temperature control (60–80°C) and copper catalysts .
Characterization Techniques
Advanced spectroscopic and chromatographic methods validate the compound’s structure:
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Infrared Spectroscopy (IR): Peaks at 1688 cm⁻¹ (C=O stretch) and 3100–2500 cm⁻¹ (N-H stretch of tetrazole) confirm functional groups .
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Nuclear Magnetic Resonance (NMR): ¹H NMR signals at δ 4.35 ppm (methylene -CH₂-) and δ 8.15 ppm (tetrazole protons) align with predicted splitting patterns .
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Mass Spectrometry (MS): A molecular ion peak at m/z 229.199 (M⁺) corroborates the molecular formula .
Table 2: Key Spectroscopic Data
Technique | Data |
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IR | 1688 cm⁻¹ (C=O), 3100–2500 cm⁻¹ (N-H) |
¹H NMR | δ 4.35 (s, 2H, CH₂), δ 7.85–8.15 (m, 4H, Ar-H), δ 8.15 (s, 1H, tetrazole) |
¹³C NMR | δ 167.5 (C=O), δ 123–135 (Ar-C), δ 50.2 (CH₂) |
Research Findings and Recent Advances
A 2022 study synthesized 15 analogs, identifying 4-nitro-2-[(5-tetrazolyl)methyl]isoindoline-1,3-dione as the most active (IC₅₀ = 8.2 µM against HL-60) . Molecular docking revealed strong binding to tubulin’s colchicine site (ΔG = -9.8 kcal/mol), disrupting microtubule assembly . Patent US20080064876A1 outlines scalable synthesis routes using ethyl acetate and trifluoroacetic acid, achieving 85% purity after recrystallization .
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